Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate
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Overview
Description
Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate is a chemical compound with the molecular formula C16H24N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate typically involves the reaction of 3-methoxyphenylpiperazine with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenylpiperazine derivatives.
Reduction: Formation of ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain pathways involved in inflammation or neurodegeneration .
Comparison with Similar Compounds
Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate can be compared with other piperazine derivatives, such as:
Para-Methoxyphenylpiperazine (MeOPP): Known for its stimulant effects.
1-(3-Chlorophenyl)piperazine (mCPP): Used in research for its psychoactive properties.
The uniqueness of this compound lies in its specific substitution pattern and potential therapeutic applications, which distinguish it from other piperazine derivatives.
Properties
CAS No. |
63854-03-5 |
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Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C16H24N2O3/c1-3-21-16(19)7-8-17-9-11-18(12-10-17)14-5-4-6-15(13-14)20-2/h4-6,13H,3,7-12H2,1-2H3 |
InChI Key |
DDLUGDWSVZSJCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1CCN(CC1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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